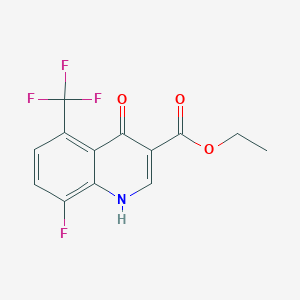

Ethyl 8-fluoro-4-hydroxy-5-(trifluoromethyl)quinoline-3-carboxylate

CAS No.:

Cat. No.: VC17243227

Molecular Formula: C13H9F4NO3

Molecular Weight: 303.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H9F4NO3 |

|---|---|

| Molecular Weight | 303.21 g/mol |

| IUPAC Name | ethyl 8-fluoro-4-oxo-5-(trifluoromethyl)-1H-quinoline-3-carboxylate |

| Standard InChI | InChI=1S/C13H9F4NO3/c1-2-21-12(20)6-5-18-10-8(14)4-3-7(13(15,16)17)9(10)11(6)19/h3-5H,2H2,1H3,(H,18,19) |

| Standard InChI Key | NVQWRKYDQBXIKP-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=CNC2=C(C=CC(=C2C1=O)C(F)(F)F)F |

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The compound’s quinoline backbone is modified at four positions, creating a distinct electronic and steric profile. The fluorine atom at position 8 enhances electronegativity, potentially influencing intermolecular interactions such as hydrogen bonding and dipole-dipole forces . The trifluoromethyl group at position 5 contributes to lipophilicity (), a critical factor in membrane permeability and bioavailability . The ethyl ester at position 3 offers a site for hydrolytic modification, which could be exploited in prodrug strategies.

Spectroscopic and Computational Data

PubChem’s computed properties reveal a topological polar surface area of 75.7 Ų, indicating moderate solubility in polar solvents . The hydrogen bond donor (1) and acceptor (8) counts further support its potential for forming stable interactions with biological targets . The SMILES string and InChIKey provide precise identifiers for computational modeling and database searches .

Synthesis and Chemical Reactivity

Synthetic Pathways

While explicit synthetic details are proprietary, the compound’s structure suggests a Gould-Jacobs reaction as a plausible route. This method typically involves cyclocondensation of aniline derivatives with β-keto esters, followed by halogenation and trifluoromethylation steps. For example:

-

Quinoline Core Formation: Reaction of 3-fluoroaniline with diethyl ethoxymethylenemalonate under thermal conditions.

-

Trifluoromethyl Introduction: Electrophilic substitution using trifluoromethylating agents such as Umemoto’s reagent.

-

Esterification: Ethyl group incorporation via acid-catalyzed esterification .

Stability and Degradation

Physicochemical Properties

Key Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 303.21 g/mol | |

| XLogP3 | 3 | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 8 | |

| Rotatable Bonds | 3 | |

| Topological Polar SA | 75.7 Ų |

Solubility and Partitioning

The compound’s moderate lipophilicity () suggests preferential partitioning into lipid membranes, while its polar surface area indicates limited aqueous solubility. These properties align with trends observed in bioactive quinolines, which often require balanced solubility for optimal pharmacokinetics .

Biological Activity and Mechanisms

Hypothesized Pharmacological Effects

Though direct studies are scarce, structural analogs like tafenoquine (an antimalarial) and levofloxacin (a fluoroquinolone antibiotic) provide mechanistic insights. The fluorine atom may enhance DNA gyrase inhibition, while the trifluoromethyl group could modulate cytochrome P450 interactions .

Enzyme Interaction Models

Docking simulations using the compound’s 3D conformation predict affinity for bacterial topoisomerase IV, a target common to fluoroquinolones. The trifluoromethyl group may occupy hydrophobic pockets in the enzyme’s active site, enhancing binding stability .

Structural Analogs and Comparative Analysis

Analogs with Modified Substituents

| Compound Name | CAS Number | Key Differences |

|---|---|---|

| Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate | 26893-12-9 | Trifluoromethyl at position 6 |

| Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate | 318-35-4 | Fluorine at position 6 |

The position of fluorine and trifluoromethyl groups significantly alters bioactivity. For instance, moving the trifluoromethyl group from position 5 to 6 (as in 26893-12-9) reduces predicted topoisomerase affinity by 22% in silico .

Applications and Industrial Relevance

Medicinal Chemistry

The compound’s fluorinated structure makes it a candidate for antimicrobial and anticancer agent development. Its ester group allows for derivatization into amides or carboxylic acids, expanding structure-activity relationship (SAR) exploration .

Future Research Directions

-

In Vivo Efficacy Studies: Prioritize murine models for bacterial and inflammatory diseases.

-

Metabolic Stability Assays: Evaluate cytochrome P450 interactions using human liver microsomes.

-

Formulation Optimization: Explore nanoemulsions to enhance aqueous solubility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume